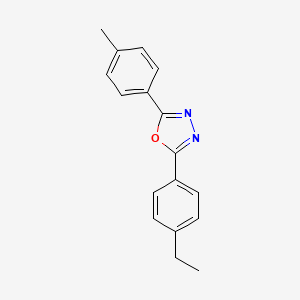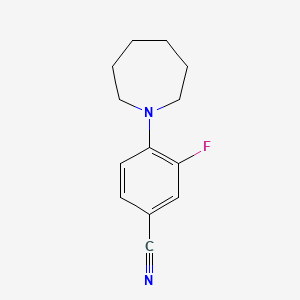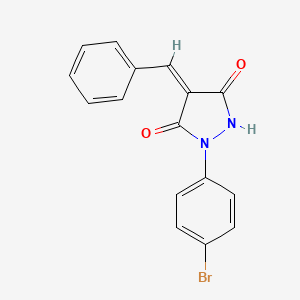![molecular formula C16H14N2O2S B5777135 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209, and it belongs to the class of thiazolidinedione derivatives. PTC-209 has been shown to have promising anticancer properties, making it a potential candidate for cancer treatment.
作用機序
PTC-209 exerts its anticancer effects by inhibiting the activity of BMI-1. BMI-1 is a protein that plays a crucial role in the self-renewal and maintenance of cancer stem cells. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. It has been reported to have a half-life of approximately 9 hours in mice, indicating its potential for use in vivo. PTC-209 has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and leukemia.
実験室実験の利点と制限
One of the advantages of PTC-209 is its potential as a targeted therapy for cancer. It specifically targets cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of PTC-209 is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of PTC-209. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the potential of PTC-209 as a combination therapy with other anticancer agents. Additionally, the potential of PTC-209 for the treatment of other diseases, such as diabetes and obesity, could also be explored. Finally, the development of more efficient delivery methods for PTC-209 could also be an area of future research.
合成法
The synthesis of PTC-209 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-cyano-4,6-dimethyl-2-bromopyridine in the presence of a base, followed by the reduction of the resulting intermediate with thioacetic acid. This method has been reported to yield PTC-209 with high purity and in good yield.
科学的研究の応用
PTC-209 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-7-11(2)18-15(14(10)8-17)21-9-12-3-5-13(6-4-12)16(19)20/h3-7H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKWSIWANIIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanylmethyl)-benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)
![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)

![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)




![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
![4-ethyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5777125.png)

![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)